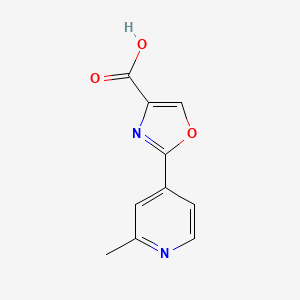

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid

Vue d'ensemble

Description

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound that features both pyridine and oxazole rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid typically involves the reaction of 2-methyl-4-pyridinecarboxylic acid with appropriate reagents to form the oxazole ring. One common method involves the cyclization of 2-methyl-4-pyridinecarboxylic acid with an isocyanate under acidic conditions to yield the desired oxazole derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.

Analyse Des Réactions Chimiques

Carboxylic Acid-Derived Reactions

The carboxylic acid group facilitates classical acid-driven reactions:

Heterocyclic Ring Reactivity

The oxazole and pyridine rings exhibit distinct reactivity:

Oxazole Ring

-

Electrophilic Substitution : Limited due to electron-deficient nature. Reactions typically occur at the 5-position.

-

Nucleophilic Attack : Oxazole’s C2 may react with strong nucleophiles (e.g., Grignard reagents), though steric hindrance from the pyridine substituent may limit accessibility.

Pyridine Ring

-

Methyl Group Oxidation : KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> converts the 2-methyl group to a carboxylic acid, yielding 2-carboxypyridine-oxazole derivatives.

-

Coordination Chemistry : The pyridine nitrogen acts as a Lewis base, forming complexes with transition metals (e.g., Pd, Cu) for catalytic applications .

Regioselective Functionalization

The compound’s structure allows targeted modifications:

| Target Site | Reaction | Example Application |

|---|---|---|

| C4 (Oxazole) | Halogenation (NBS, DMF) | Introduces bromine for cross-coupling (Suzuki reactions). |

| Pyridine C3/C5 | Nitration (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) | Nitro groups enable further reduction to amines. |

Mechanistic Insights

-

Amidation : HATU activates the carboxylic acid as an acyloxyphosphonium intermediate, reacting with amines to form stable amides .

-

Oxazole Ring Stability : Resists ring-opening under mild conditions but may degrade in strongly acidic/basic media.

Research Limitations

While analogous oxazole-carboxylic acids (e.g., trifluoromethyl variants ) inform reactivity trends, direct literature on this compound remains sparse. Experimental validation is critical for confirming hypothesized pathways.

Applications De Recherche Scientifique

Pharmaceutical Development

One of the most promising applications of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid is in drug discovery and development. Its structural features suggest potential activity against various biological targets, making it a candidate for further pharmacological studies.

Case Study: Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. Studies have shown that oxazole derivatives can inhibit the proliferation of cancer cells by inducing apoptosis and interfering with cell cycle progression. Investigating the specific effects of this compound on cancer cell lines could yield significant insights into its therapeutic potential.

Agricultural Chemistry

The compound may also find applications in agricultural chemistry as a pesticide or herbicide. Its ability to interact with biological systems suggests that it could be developed into a novel agrochemical product.

Case Study: Herbicidal Activity

Similar compounds have been evaluated for their herbicidal activity against various weed species. Preliminary studies on related oxazole derivatives have demonstrated effective inhibition of weed growth, indicating that this compound warrants investigation for similar applications.

Material Science

The incorporation of heterocycles like oxazoles into polymer matrices can enhance the thermal and mechanical properties of materials. This compound could be explored as an additive in polymer synthesis to improve material performance.

Case Study: Polymer Composites

Research has shown that adding oxazole-based compounds to polymers can improve their thermal stability and mechanical strength. Future studies could focus on synthesizing polymer composites containing this compound and evaluating their properties for industrial applications.

Mécanisme D'action

The mechanism of action of 2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed antimicrobial or antiviral effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methylpyridine-4-carboxylic acid: Lacks the oxazole ring but shares the pyridine core.

1,3-Oxazole-4-carboxylic acid: Contains the oxazole ring but lacks the pyridine moiety.

Uniqueness

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid is unique due to the combination of both pyridine and oxazole rings, which imparts distinct chemical and biological properties.

Activité Biologique

2-(2-Methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid (CAS: 1256786-78-3) is an organic compound with significant potential in medicinal chemistry. This compound belongs to the oxazole family, which has been extensively studied for various biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. Its unique structure allows it to interact with biological targets effectively.

The chemical formula for this compound is C₁₀H₈N₂O₃, with a molecular weight of 204.19 g/mol. The compound appears as a powder and is stable at room temperature. Its structural representation can be summarized as follows:

| Property | Details |

|---|---|

| Chemical Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.19 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Storage Temperature | Room Temperature |

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro assays demonstrate its effectiveness against various cancer cell lines:

- MCF-7 (Breast Cancer) : Exhibited significant cytotoxicity with an IC₅₀ value of approximately 15.63 µM, comparable to that of Tamoxifen (IC₅₀ = 10.38 µM) .

- HCT116 (Colon Cancer) : The compound showed promising activity with an IC₅₀ value of around 0.39 µM .

These findings suggest that the compound may induce apoptosis in cancer cells through mechanisms involving the activation of caspase pathways and modulation of p53 expression levels.

The mechanism by which this compound exerts its anticancer effects appears to involve:

- Induction of Apoptosis : Flow cytometry assays indicated that the compound induces apoptosis in a dose-dependent manner.

- Inhibition of Key Kinases : Similar compounds have shown inhibition of Aurora-A kinase and other critical signaling pathways involved in cell proliferation .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other derivatives in the oxazole family:

| Compound Name | IC₅₀ (µM) | Cancer Type |

|---|---|---|

| This compound | 15.63 | MCF-7 (Breast Cancer) |

| Doxorubicin | 10.38 | MCF-7 (Breast Cancer) |

| Pyrazole Derivative | 0.39 | HCT116 (Colon Cancer) |

Safety and Toxicology

Safety data indicate that this compound may cause skin irritation and serious eye irritation (H315, H319). Precautionary measures should be taken when handling this compound to minimize exposure .

Future Directions and Case Studies

Further research is necessary to explore the full therapeutic potential of this compound. Case studies focusing on structural modifications could yield derivatives with enhanced potency and selectivity for specific cancer types. Additionally, in vivo studies are essential to evaluate its pharmacokinetics and long-term safety profile.

Propriétés

IUPAC Name |

2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-6-4-7(2-3-11-6)9-12-8(5-15-9)10(13)14/h2-5H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLDHJQEIFNERC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=C1)C2=NC(=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256786-78-3 | |

| Record name | 2-(2-methylpyridin-4-yl)-1,3-oxazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.